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molecular formula C10H7N3O3S B3049495 ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile CAS No. 20893-01-0

((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile

Cat. No. B3049495
M. Wt: 249.25 g/mol
InChI Key: XNCHCTURBIVYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04902685

Procedure details

To a mixture of 33 g (0.1324 mol) of (O-p-tosylisonitroso)-malononitrile, 300 ml of tetrahydrofuran, and 11 ml (0.136 mol) of pyridine at -35° C. is added portionwise a mixture of 20 g (0.1322 mol) of 1-(pyrrolidino)-1-cyclohexene and 300 ml of tetrahydrofuran. After 2 hrs., the reaction mixture is allowed to warm to 0° C. for 30 min. To the reaction mixture at 0° C. is added 300 ml of a saturated solution of ammonia in methanol. The reaction mixture is stirred at ambient temperature overnight, then diluted with water, and extracted with methylene chloride. The combined extracts are dried (Na2SO4), and concentrated in vacuo to give an oily solid. Trituration with ethanol furnishes 4.7 g (20%) of title compound. Recrystallization from ethanol provides an analytical sample: m.p. 200°-202° C.; IR (KBr) 3400, 3340, 3200, 2240, 1665, and 1580 cm-1 ; NMR (DMSO-d6) δ 6.90 (br-s, 2H), exchangeable), 2.85-2.55 (m, 4H), and 1.90-1.55 (m, 4H).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
20%

Identifiers

REACTION_CXSMILES
CC1C=CC(S(ON=[C:13]([C:16]#[N:17])[C:14]#[N:15])(=O)=O)=CC=1.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.N1(C2CCCCC=2)CCC[CH2:25]1.[NH3:35]>CO.O.C(O)C.O1CCCC1>[NH2:35][C:16]1[C:13]([C:14]#[N:15])=[N:18][C:23]2[CH2:22][CH2:21][CH2:20][CH2:19][C:25]=2[N:17]=1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C#N
Name
Quantity
11 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
saturated solution
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added portionwise
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=2CCCCC2N=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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